D-Glucose-13C6,d7
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Overview
Description
D-Glucose-13C6,d7: is a stable isotope-labeled compound of glucose, where six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research, particularly in metabolic studies, due to its unique isotopic labeling which allows for precise tracking and analysis of metabolic pathways.
Mechanism of Action
Target of Action
D-Glucose-13C6,d7, also known as Deuterated Glucose or Labeled Glucose , is a stable isotope-labeled counterpart of glucose. Its primary targets are the same as those of glucose, which include various enzymes involved in the metabolic processes such as glycolysis and Kreb’s cycle .
Mode of Action
This compound interacts with its targets in the same way as glucose does. It binds to enzymes involved in metabolic processes, triggering a series of biochemical reactions that lead to the generation of energy in the form of adenosine triphosphates (ATPs) .
Biochemical Pathways
The biochemical pathways affected by this compound include glycolysis and the Kreb’s cycle . In glycolysis, glucose is broken down to produce pyruvate, which then enters the Kreb’s cycle to generate ATPs. The downstream effects of these pathways include the production of energy necessary for various cellular functions .
Result of Action
The molecular and cellular effects of this compound action are the generation of ATPs, which provide energy for various cellular functions . Additionally, glucose moieties constitute to form cellulose by β-1,4-glycosidic linkage .
Biochemical Analysis
Biochemical Properties
D-Glucose-13C6,d7 plays a crucial role in metabolic processes such as glycolysis and the Kreb’s cycle . It interacts with various enzymes, proteins, and other biomolecules to generate adenosine triphosphates .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the regulation of glucose kinetics in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways such as gluconeogenesis, occurring in the liver and kidney . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C6,d7 involves the incorporation of carbon-13 and deuterium isotopes into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes without altering the glucose structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required isotopic enrichment levels .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C6,d7 undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives
Scientific Research Applications
Chemistry: D-Glucose-13C6,d7 is used in metabolic flux analysis to study the pathways of glucose metabolism. It helps in understanding the biochemical processes and the role of glucose in various metabolic pathways .
Biology: In biological research, this compound is used to trace glucose utilization in cells and tissues. It aids in studying cellular respiration, glycolysis, and other metabolic processes .
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how these diseases alter normal glucose metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also used in quality control processes to ensure the accuracy of metabolic studies .
Comparison with Similar Compounds
D-Glucose-13C6: Labeled with carbon-13 but not deuterium.
D-Glucose-d7: Labeled with deuterium but not carbon-13.
D-Glucose-1-13C: Labeled with carbon-13 at the first carbon position
Uniqueness: D-Glucose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope .
Properties
IUPAC Name |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VVZLUFAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.